Diethylamine hydrobromide

Vue d'ensemble

Description

Diethylamine hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C4H12BrN and its molecular weight is 154.05 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35762. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Carbon Dioxide Capture

Diethylamine hydrobromide (DETAHBr) has been utilized in carbon dioxide capture. A study by Chen and Hu (2017) demonstrated that DETAHBr, when used in a polyethylene glycol 200 solution, exhibited a phase change and contributed to an increased CO2 capacity. This research highlights the potential of DETAHBr in CO2 capture, especially considering its high CO2 capacity and the possibility of recycling the system for continuous absorption-desorption cycles without significant loss of capability (Chen & Hu, 2017).

Waste Water Treatment

In a study exploring the removal of diethylamine from synthetic wastewater, it was found that the strain Acinetobacter baumannii TRP5 could effectively utilize diethylamine for growth, achieving a 100% removal efficiency. This indicates the potential use of this compound in bioremediation and wastewater treatment applications (王俊欽, 曾俊賢, & 葉宛綺, 2008).

Chemical Synthesis

This compound is used in the synthesis of various chemical compounds. For instance, Gao et al. (1991) used this compound in the regioselective ring opening of 2,3-epoxy alcohol methanesulfonates, leading to the formation of specific diol methanesulfonates. This research points towards its application in facilitating specific reactions in organic synthesis (Gao, Saitoh, Feng, & Murai, 1991).

Supramolecular Chemistry

A study by Hanke et al. (2018) identified diethylamine as the smallest molecule that forms a supramolecular helix, which is its lowest energy aggregate. This finding is significant in the field of supramolecular chemistry, indicating the potential of this compound in forming unique molecular structures (Hanke et al., 2018).

Photodegradation of Pollutants

In the context of environmental remediation, diethylamine has been studied for its role in the photodegradation of polychlorinated biphenyls (PCBs). Lin et al. (2004) investigated the effect of diethylamine on PCB degradation under xenon simulated sunlight, finding significant photodegradation of PCBs. This suggests a possible application of this compound in the degradation of environmental pollutants (Lin, Teng, Lee, & Chen, 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

Diethylamine hydrobromide is a colorless, odorless salt with high solubility, often used as a reagent in organic chemistry . It can interact with a range of biomolecules, including DNA and proteins . .

Mode of Action

It is known that the compound can interact with various biomolecules, potentially influencing their function

Biochemical Pathways

It is known that the compound can interact with a range of biomolecules, potentially influencing various biochemical pathways

Pharmacokinetics

It is known that the compound is highly soluble , which could potentially influence its bioavailability

Result of Action

It is known that the compound can interact with a range of biomolecules, potentially influencing their function

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, if a hydrate is exposed to a dry environment, it can lose the water of crystallization to attain a lower state of hydration or an anhydrous form . The exchange of water between the drug and excipients such as starch or cellulose can also affect the solubility and mechanical properties of a drug product .

Analyse Biochimique

Biochemical Properties

Diethylamine hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is involved in the synthesis of several biomolecules and can act as a nucleophile in Mannich reactions, forming diethylaminomethyl substituents . This compound interacts with enzymes such as acetylcholinesterase, where it can act as an inhibitor, affecting neurotransmission processes . Additionally, this compound can form complexes with metal ions, influencing various biochemical pathways.

Cellular Effects

This compound has notable effects on cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in neurotransmission . This compound has been observed to affect gene expression by modulating transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter metabolic fluxes by interacting with key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts . This inhibition can affect neurotransmission and other related processes. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to high temperatures or strong acids . Long-term exposure to this compound in in vitro studies has shown that it can lead to changes in cellular function, including alterations in cell signaling and metabolism . In in vivo studies, prolonged exposure can result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can act as a mild stimulant, affecting neurotransmission and metabolic processes . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where certain dosages lead to significant changes in cellular function and overall health of the animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic fluxes and levels of key metabolites. The compound can also affect the activity of enzymes involved in amino acid metabolism and neurotransmitter synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of this compound can be influenced by factors such as pH and the presence of other biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins . Additionally, it can localize to the nucleus, affecting gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments.

Propriétés

IUPAC Name |

N-ethylethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATGHKSFEUVOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878709 | |

| Record name | DIETHYLAMINE, HYDROBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-12-0 | |

| Record name | Ethanamine, N-ethyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6274-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIETHYLAMINE, HYDROBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Diethylamine Hydrobromide contribute to improved perovskite light-emitting diodes (PeLEDs)?

A: this compound (DEABr), alongside other additives, plays a crucial role in enhancing the performance of sky-blue PeLEDs through a defect-passivation strategy []. While the exact mechanism is not fully elucidated in the provided abstract, it suggests that DEABr assists in reducing defects within the perovskite material, ultimately leading to improved efficiency of the LEDs.

Q2: Can you explain the role of this compound in creating water-soluble rosin flux and its advantages for soldering applications?

A: this compound acts as an activator in water-soluble rosin fluxes (WSRFs) []. These fluxes, typically comprising polyethylene glycol (PEG)-rosin derivatives, benefit from the addition of DEABr due to its ability to enhance the flux's activity. This leads to improved wetting ability during soldering, even with low-halide-content formulations. This characteristic is crucial for applications requiring low corrosion and high insulation resistance, essential for electronics manufacturing.

Q3: How does this compound impact the infectivity of Trypanosoma cruzi, the parasite responsible for Chagas disease?

A: Research indicates that this compound exhibits trypanocidal activity against Trypanosoma cruzi []. Specifically, concentrations as low as 50 micromol/L were observed to completely eliminate the parasite in culture within four days. Electron microscopy studies revealed that DEABr causes significant damage to the parasite's cellular structures, including the dilation of perinuclear membranes and swelling of mitochondria. This ultimately disrupts the parasite's membrane functions, impairing its ability to infect host cells and leading to its death.

Q4: What is the effect of this compound on skeletal muscle?

A: Studies utilizing frog sartorius muscles revealed that this compound can induce transient muscle contracture []. This effect is attributed to the drug's ability to release calcium (Ca2+) from specific sites within the muscle, thereby triggering contraction. This release mechanism appears distinct from that of other muscle contracture agents like quinine. Further, DEABr appears to interfere with calcium uptake by the sarcoplasmic reticulum, further contributing to sustained muscle contraction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

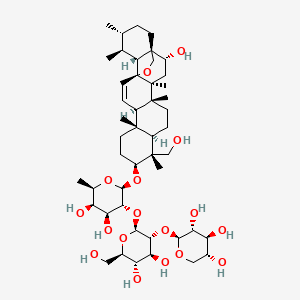

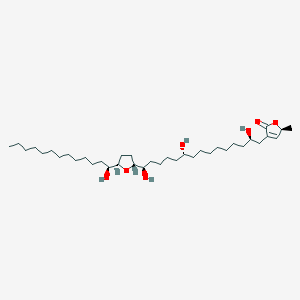

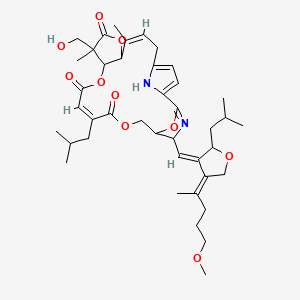

![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B1243901.png)

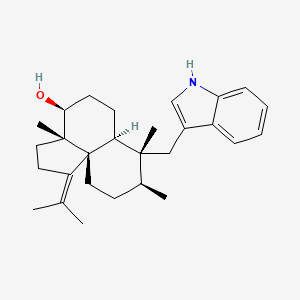

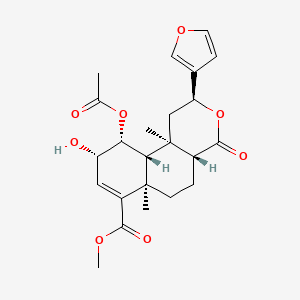

![(1S,11S,12S,13R,16S,17R)-17-hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B1243903.png)

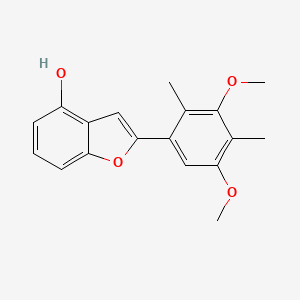

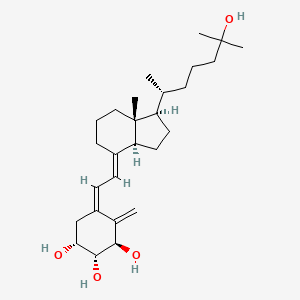

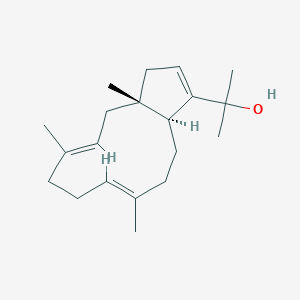

![4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one](/img/structure/B1243909.png)